(2R,5R)-2,5-Dimethyl-1,4-oxazepane
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Overview
Description
(2R,5R)-2,5-Dimethyl-1,4-oxazepane is a chiral heterocyclic compound with a seven-membered ring containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Dimethyl-1,4-oxazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dimethyl-1,4-diaminobutane with an appropriate carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions to form the oxazepane ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors, which offer advantages such as improved reaction control, higher yields, and scalability. The use of biocatalysts in flow reactors has also been explored to enhance the enantioselectivity and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Dimethyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(2R,5R)-2,5-Dimethyl-1,4-oxazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and as a potential scaffold for drug design.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,5R)-2,5-Dimethyl-1,4-oxazepane involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-2,5-Dimethyl-1,4-dioxane: A similar compound with an oxygen atom replacing the nitrogen in the ring.
(2R,5R)-2,5-Dimethyl-1,4-thiazepane: A compound with a sulfur atom replacing the oxygen in the ring.
Uniqueness
(2R,5R)-2,5-Dimethyl-1,4-oxazepane is unique due to its specific combination of oxygen and nitrogen in the ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2R,5R)-2,5-dimethyl-1,4-oxazepane |
InChI |
InChI=1S/C7H15NO/c1-6-3-4-9-7(2)5-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |
InChI Key |
DAPGSXNRQPHDAL-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCO[C@@H](CN1)C |
Canonical SMILES |
CC1CCOC(CN1)C |
Origin of Product |
United States |
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